molecular formula C12H12N2O4 B2484699 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 879765-63-6

3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2484699
CAS RN: 879765-63-6
M. Wt: 248.238
InChI Key: NNRQDSXAXNEQKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid and related derivatives involves regiospecific reactions and may require spectroscopic techniques for structure determination. Single-crystal X-ray analysis has been pivotal in unambiguously determining the structures of synthesized compounds, highlighting the importance of precise structural characterization in the synthesis process (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Detailed crystal structure and density functional theory (DFT) calculations reveal the molecular geometry, vibrational frequencies, and the significance of monomeric and dimeric forms. These analyses are crucial for understanding the molecular conformation and electronic properties of the compound, providing insights into its reactivity and interaction potentials (Alaşalvar et al., 2014).

Chemical Reactions and Properties

The reactivity of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives in functionalization reactions, such as those involving aminophenols and carbazates, has been explored. These studies illuminate the compound's versatility in forming various structurally diverse and biologically relevant derivatives through selective and high-yield chemical transformations (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties, including crystal packing, hydrogen bonding patterns, and solvate formation, play a significant role in determining the stability and solubility of the compound. These properties are critical for the compound's application in further chemical synthesis and potential pharmaceutical formulations (Zia-ur-Rehman et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives, such as their reactivity towards different reagents, ability to form salts, and undergo specific chemical reactions, shed light on their potential applications. These studies also highlight the compound's role in the development of new materials with promising chemical and biological activities (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, including 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid, are recognized for their versatility in synthesis and their wide array of biological activities. These compounds serve as significant scaffolds in medicinal chemistry, showcasing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methods and biological applications are extensively reviewed, providing a foundation for future scientific endeavors in drug discovery and development (Cetin, 2020).

Heterocyclic Compounds in Organic Synthesis

The role of pyrazole derivatives in organic synthesis is further highlighted by their function as heterocyclic compounds, essential building blocks for creating biologically active compounds. Studies emphasize the synthetic applicability and biological activity of these derivatives, underscoring their importance in the synthesis of heterocyclic compounds with various synthetic methods and detailed biological activities (Sheetal et al., 2018).

Anticancer and Antimicrobial Properties

Research has also delved into the anticancer and antimicrobial properties of pyrazole derivatives. The extensive range of biological activities exhibited by these compounds includes their use as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV agents. The success of pyrazole COX-2 inhibitors has particularly underscored the relevance of these heterocycles in medicinal chemistry, showcasing their potential in combating various diseases (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(11(5-7)18-2)9-6-10(12(15)16)14-13-9/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRQDSXAXNEQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

879765-63-6
Record name 5-(2,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid
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